N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide
Description
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide (CAS: 866136-83-6) is a synthetic acetamide derivative featuring a fluorinated phenylpiperazine scaffold. Its structure comprises a 3-fluoro-substituted phenyl ring linked to a 4-phenylpiperazine moiety, with a 2-methoxyacetamide group attached at the para position (relative to the piperazine) .
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-14-19(24)21-15-7-8-18(17(20)13-15)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAUFIGMQNFCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326385 | |
| Record name | N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-83-6 | |
| Record name | N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogues, highlighting substituent differences and molecular properties:
*Estimated based on molecular formula.
Analysis of Structural and Functional Differences
Substituent Position and Electronic Effects
- Fluorine Position: The target compound has a 3-fluoro substituent on the phenyl ring, while analogues like and feature 4-fluoro or trifluoromethyl groups.
- Piperazine Modifications : Replacement of the 4-phenylpiperazine (target) with 4-ethylpiperazine () or 4-methoxyphenylpiperazine () alters basicity and lipophilicity. Ethyl groups increase hydrophobicity, whereas methoxy groups enhance hydrogen-bonding capacity.
Acetamide Modifications
- The 2-methoxyacetamide group in the target compound contrasts with acetylamino (), 3-methoxyphenoxy (), or benzothiazole-linked () acetamides. Methoxy groups generally improve metabolic stability compared to bulkier substituents .
Aromatic Heterocycles
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), whereas the hydroxypropoxy linker in introduces polarity (logP ~2.1). The target compound’s logP is likely intermediate (~2.8), balancing blood-brain barrier permeability and solubility .
- Molecular Weight : Larger compounds (e.g., , 533.6 g/mol) may face challenges in oral bioavailability, whereas the target (342.4 g/mol) adheres more closely to Lipinski’s rules .
Biological Activity
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a piperazine ring, a fluorinated phenyl group, and a methoxyacetamide moiety, contributing to its pharmacological profile.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
- Formation of the piperazine derivative : This involves the reaction of 4-fluorophenylpiperazine with appropriate acylating agents.
- Fluorination : Introduction of the fluorine atom at the meta position on the aromatic ring.
- Acetamide formation : The final step includes the acetamide functionalization.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving fluoro-, methoxyl-, and amino-substituted isoflavones have demonstrated promising activity against various cancer cell lines, such as MDA-MB-468 (breast cancer) and HT29 (colon cancer) cells .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Isoflavone A | MDA-MB-468 | < 1 |
| Isoflavone B | HT29 | 5.2 |
These findings suggest that the structural features of this compound may confer similar antitumor activity.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, studies indicate that compounds with similar piperazine structures can modulate cytochrome P450 activity, enhancing their bioactivation and efficacy against tumor cells .
Case Studies
- Case Study 1 : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 0.5 µM.
- Case Study 2 : In a separate investigation involving animal models, administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
